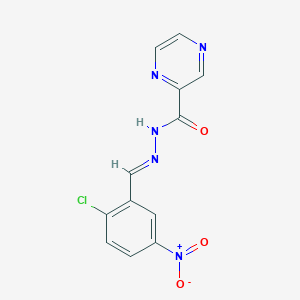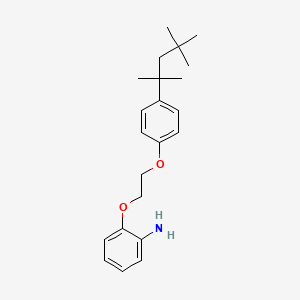
2-(2-(4-Tert-octylphenoxy)ethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(4-Tert-octylphenoxy)ethoxy)aniline is a chemical compound with the molecular formula C22H31NO2 and a molecular weight of 341.498 g/mol . This compound is known for its unique structure, which includes a tert-octylphenoxy group and an aniline moiety connected by an ethoxy bridge. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 2-(2-(4-Tert-octylphenoxy)ethoxy)aniline typically involves the reaction of 4-tert-octylphenol with 2-(2-chloroethoxy)ethanol in the presence of a base such as potassium carbonate . This reaction forms an intermediate, which is then reacted with aniline to produce the final compound. The reaction conditions usually involve heating the mixture to facilitate the reaction and ensure a high yield of the desired product.
Analyse Chemischer Reaktionen
2-(2-(4-Tert-octylphenoxy)ethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(2-(4-Tert-octylphenoxy)ethoxy)aniline is utilized in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as surfactants and polymers.
Wirkmechanismus
The mechanism of action of 2-(2-(4-Tert-octylphenoxy)ethoxy)aniline involves its interaction with specific molecular targets and pathways. The tert-octylphenoxy group can interact with hydrophobic regions of proteins or cell membranes, while the aniline moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-(2-(4-Tert-octylphenoxy)ethoxy)aniline can be compared with other similar compounds, such as:
4-tert-Octylphenol: This compound shares the tert-octylphenoxy group but lacks the ethoxy and aniline moieties.
2-(2-(4-tert-Octylphenoxy)ethoxy)ethanol: This compound has a similar structure but contains an ethanol group instead of an aniline moiety.
4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline: This compound has a different substituent on the phenoxy group but shares the ethoxy and aniline moieties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
114203-82-6 |
|---|---|
Molekularformel |
C22H31NO2 |
Molekulargewicht |
341.5 g/mol |
IUPAC-Name |
2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]aniline |
InChI |
InChI=1S/C22H31NO2/c1-21(2,3)16-22(4,5)17-10-12-18(13-11-17)24-14-15-25-20-9-7-6-8-19(20)23/h6-13H,14-16,23H2,1-5H3 |
InChI-Schlüssel |
SNURMEDSOLSWTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOC2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



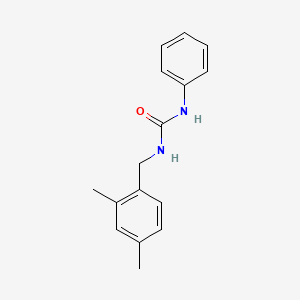
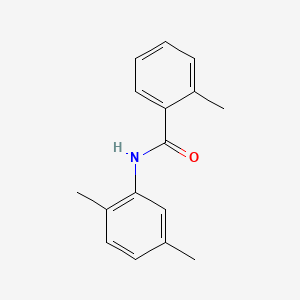

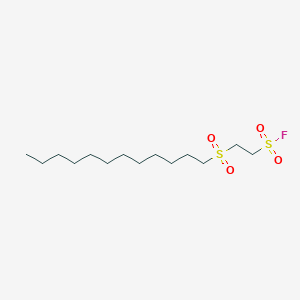
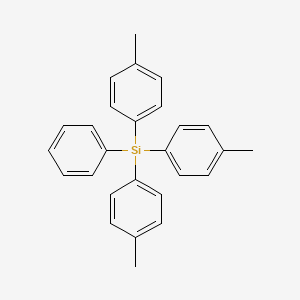
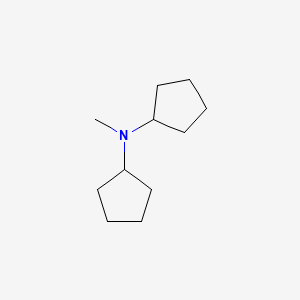

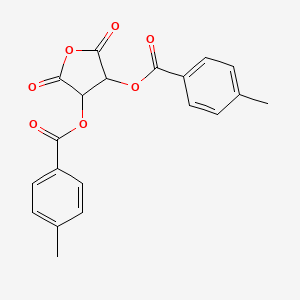
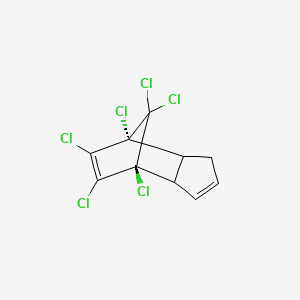
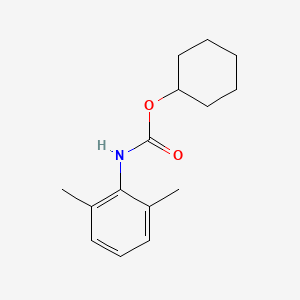
![10,11-Dimethyldibenzo[a,c]phenazine](/img/structure/B15076791.png)
![[(Phenylsulfonyl)imino]diethane-2,1-diyl dibenzenesulfonate](/img/structure/B15076802.png)
